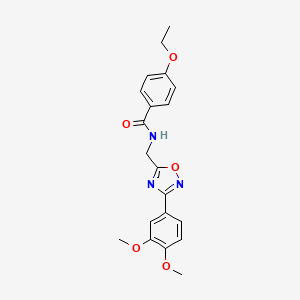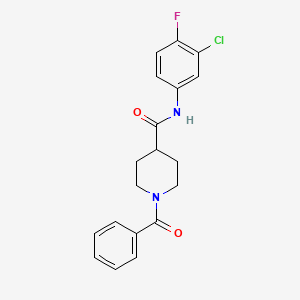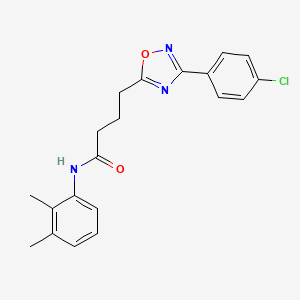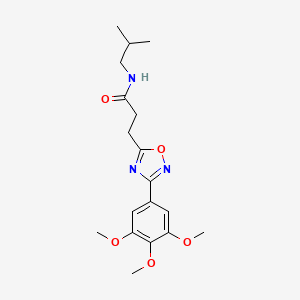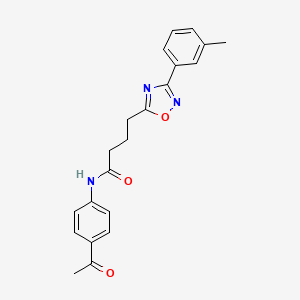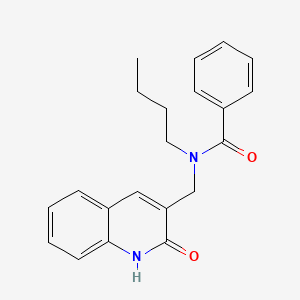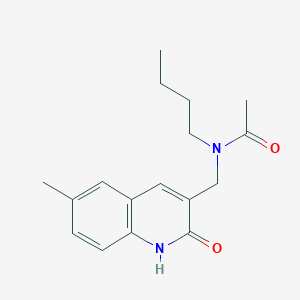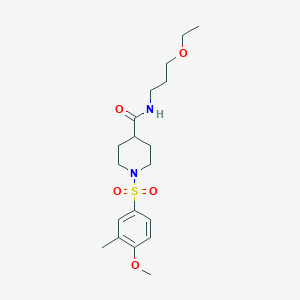![molecular formula C23H24N4O2 B7698203 2-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698203.png)
2-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is a complex organic compound. Unfortunately, there is limited information available specifically about this compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly provided in the available resources .作用機序
Target of Action
It’s structurally similar to certain derivatives of pyrazolo[4,3-d]pyrimidin-7-one , which are known to inhibit phosphodiesterase (PDE5) . PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a substance that promotes muscle relaxation and vasodilation.
Biochemical Pathways
The compound likely affects the nitric oxide (NO)-cGMP pathway. In this pathway, NO activates the enzyme guanylate cyclase, which produces cGMP. cGMP then induces a series of biochemical reactions leading to the relaxation of smooth muscle cells. By inhibiting PDE5, the compound prevents the breakdown of cGMP, thereby enhancing and prolonging its effects .
Pharmacokinetics
They are metabolized primarily in the liver and excreted in the urine and feces .
実験室実験の利点と制限
One of the significant advantages of using 2-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in lab experiments is its potential applications in various fields of scientific research. Additionally, this compound has been found to be effective against various types of cancer cells and microbial infections. However, one of the significant limitations of using this compound in lab experiments is its toxicity. Several studies have shown that this compound can be toxic to healthy cells at high concentrations.
将来の方向性
There are several future directions related to the use of 2-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in scientific research. One of the most significant future directions is the development of more potent and less toxic analogs of this compound. Additionally, future studies can focus on understanding the molecular mechanism of action of this compound and its potential applications in various diseases. Furthermore, more studies can be conducted to investigate the potential use of this compound in combination with other drugs to enhance its efficacy and reduce its toxicity.
合成法
The synthesis of 2-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves a multi-step process that includes the reaction of several chemicals. The synthesis process starts with the reaction of 6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline with ethyl bromoacetate in the presence of a base to form 2-ethoxy-6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline. The next step involves the reaction of this product with 4-chlorobenzoyl chloride in the presence of a base to form this compound.
科学的研究の応用
2-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. Several studies have shown that this compound has anti-inflammatory, anti-cancer, and anti-microbial properties. It has been found to be effective against various types of cancer cells, including breast cancer, lung cancer, and leukemia. Additionally, this compound has also been found to be effective against bacterial and fungal infections.
特性
IUPAC Name |
2-ethoxy-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-4-12-27-22-18(14-16-13-15(3)10-11-19(16)24-22)21(26-27)25-23(28)17-8-6-7-9-20(17)29-5-2/h6-11,13-14H,4-5,12H2,1-3H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPUGBRGEJAWAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC=C4OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



